molecular formula C17H16N2O3 B12173543 2-(1H-indol-4-yloxy)-N-(4-methoxyphenyl)acetamide

2-(1H-indol-4-yloxy)-N-(4-methoxyphenyl)acetamide

Cat. No.: B12173543
M. Wt: 296.32 g/mol
InChI Key: DOTWHXXVWXXFBU-UHFFFAOYSA-N
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Description

2-(1H-indol-4-yloxy)-N-(4-methoxyphenyl)acetamide is an organic compound that features an indole ring system linked to an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-indol-4-yloxy)-N-(4-methoxyphenyl)acetamide typically involves the following steps:

    Formation of the Indole Derivative: The indole ring is synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Etherification: The indole derivative is then reacted with an appropriate halide to form the indol-4-yloxy group.

    Amidation: The final step involves the reaction of the indol-4-yloxy compound with 4-methoxyaniline in the presence of an acylating agent such as acetic anhydride to form the desired acetamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

2-(1H-indol-4-yloxy)-N-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the acetamide group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole ring, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogens in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Oxidized indole derivatives.

    Reduction: Amino derivatives of the original compound.

    Substitution: Halogenated or alkylated indole derivatives.

Scientific Research Applications

2-(1H-indol-4-yloxy)-N-(4-methoxyphenyl)acetamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting neurological disorders and cancer.

    Biological Studies: The compound is used in studies involving cell signaling pathways and receptor binding due to its structural similarity to natural indole derivatives.

    Chemical Biology: It serves as a probe in chemical biology to study protein-ligand interactions and enzyme mechanisms.

    Industrial Applications: The compound is explored for its use in the synthesis of advanced materials and as a precursor in organic synthesis.

Mechanism of Action

The mechanism of action of 2-(1H-indol-4-yloxy)-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets such as enzymes or receptors. The indole ring system allows it to mimic natural ligands, enabling it to bind to and modulate the activity of these targets. This can lead to alterations in cell signaling pathways, influencing various biological processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1H-indol-3-yloxy)-N-(4-methoxyphenyl)acetamide
  • 2-(1H-indol-5-yloxy)-N-(4-methoxyphenyl)acetamide
  • 2-(1H-indol-6-yloxy)-N-(4-methoxyphenyl)acetamide

Uniqueness

2-(1H-indol-4-yloxy)-N-(4-methoxyphenyl)acetamide is unique due to the position of the indol-4-yloxy group, which can influence its binding affinity and specificity towards molecular targets. This positional variation can result in different biological activities and pharmacological profiles compared to its analogs.

Properties

Molecular Formula

C17H16N2O3

Molecular Weight

296.32 g/mol

IUPAC Name

2-(1H-indol-4-yloxy)-N-(4-methoxyphenyl)acetamide

InChI

InChI=1S/C17H16N2O3/c1-21-13-7-5-12(6-8-13)19-17(20)11-22-16-4-2-3-15-14(16)9-10-18-15/h2-10,18H,11H2,1H3,(H,19,20)

InChI Key

DOTWHXXVWXXFBU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)COC2=CC=CC3=C2C=CN3

Origin of Product

United States

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